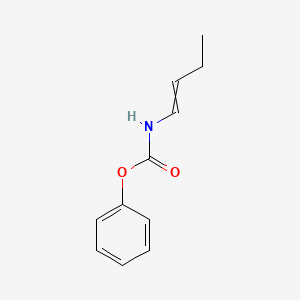
Phenyl but-1-en-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl but-1-en-1-ylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl but-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with but-1-en-1-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate structures.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different carbamate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Phenyl but-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex carbamate derivatives.
Biology: Researchers utilize this compound to study enzyme-catalyzed reactions involving carbamates.
Industry: this compound is employed in the production of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of phenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are crucial for understanding the compound’s potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Phenyl but-1-en-1-ylcarbamate can be compared with other carbamate compounds such as:
- Phenyl carbamate
- Butyl carbamate
- Methyl carbamate
Uniqueness: What sets this compound apart is its unique structural configuration, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .
Eigenschaften
CAS-Nummer |
88309-44-8 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
phenyl N-but-1-enylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h3-9H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
OFJSQRGVEVBTMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CNC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


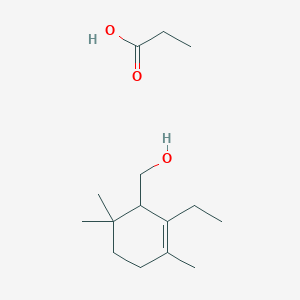
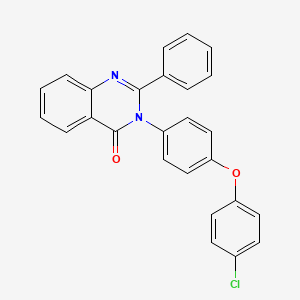
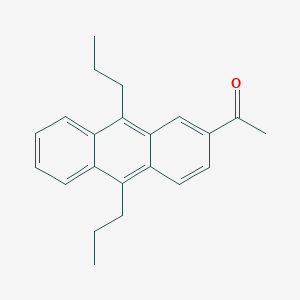
![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)
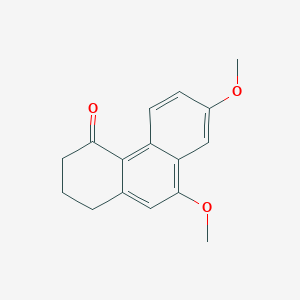
![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
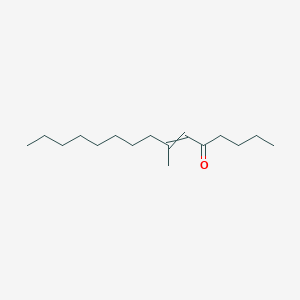
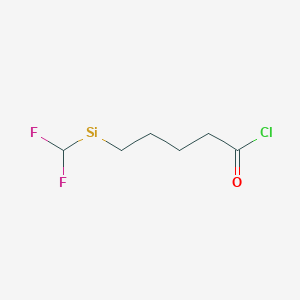
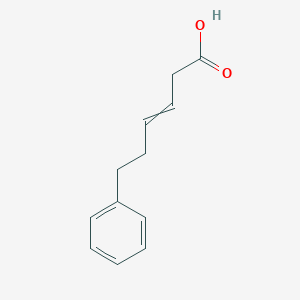
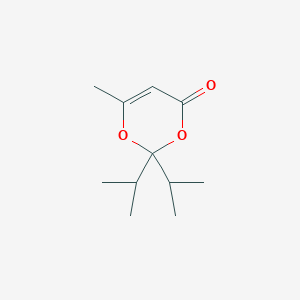
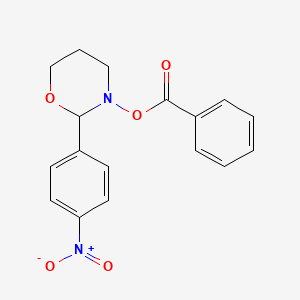
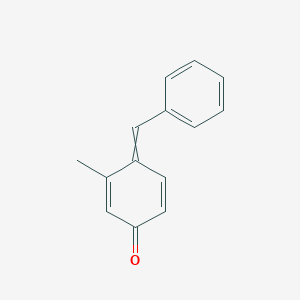
![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)
